molecular formula C21H20FN3O3 B3411604 N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-methoxyphenyl)acetamide CAS No. 920363-66-2

N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B3411604
CAS No.: 920363-66-2
M. Wt: 381.4 g/mol
InChI Key: LYZABTCRMCCSGH-UHFFFAOYSA-N
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Description

N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyridazine ring substituted with a 4-fluorophenyl group and an acetamide moiety linked to a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyridazine ring. The resulting compound is further reacted with 2-bromoethyl acetate to introduce the ethoxyethyl group. Finally, the methoxyphenylacetamide moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[6-(4-chlorophenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-methoxyphenyl)acetamide
  • N-(2-{[6-(4-bromophenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-methoxyphenyl)acetamide

Uniqueness

N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-methoxyphenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c1-27-18-8-2-15(3-9-18)14-20(26)23-12-13-28-21-11-10-19(24-25-21)16-4-6-17(22)7-5-16/h2-11H,12-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZABTCRMCCSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-methoxyphenyl)acetamide
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N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-methoxyphenyl)acetamide
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N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-methoxyphenyl)acetamide
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N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-methoxyphenyl)acetamide
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N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-methoxyphenyl)acetamide
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N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-methoxyphenyl)acetamide

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